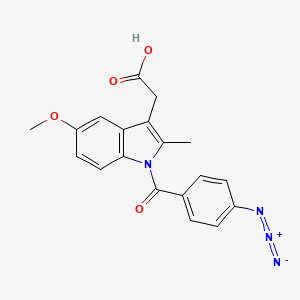

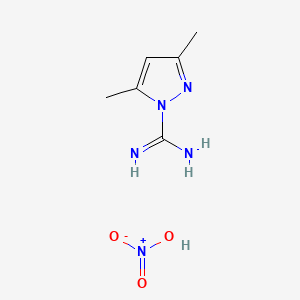

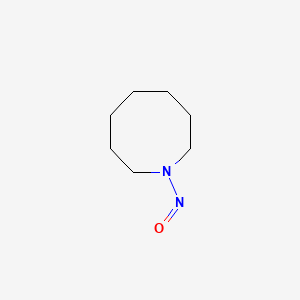

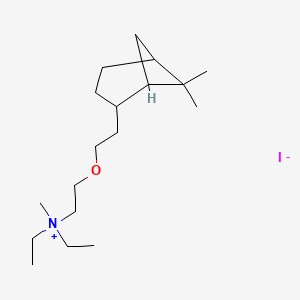

![molecular formula C6H8N2O2 B1205840 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one CAS No. 53602-00-9](/img/structure/B1205840.png)

4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one

描述

三羟甲基膦氧化物 (THPO) 是一种有机磷化合物,分子式为 C3H9O4P。它是一种白色结晶固体,可溶于水和有机溶剂。 THPO 以其阻燃性能而闻名,广泛应用于各个工业领域,包括阻燃材料的生产和纳米粒子合成中的稳定剂 .

准备方法

合成路线及反应条件: THPO 可通过四羟甲基膦盐酸盐 (THPC) 经氧化脱醛反应合成。该反应涉及在正丙醇中使用碳酸铅。正丙醇和二正丙基甲醛的共沸蒸馏促进了该过程。 该反应通过形成四羟甲基膦氢氧化物 (THPOH) 然后脱醛生成三羟甲基膦 (THP),接着被氧化生成 THPO .

工业生产方法: 在工业生产中,THPO 的生产方法类似,但规模更大。 通常使用碳酸铅或氧化铅作为氧化剂,反应条件经过优化,以确保最终产物的产率和纯度高 .

化学反应分析

反应类型: THPO 会发生各种化学反应,包括氧化、还原和取代反应。它特别以其在纳米粒子合成中作为稳定剂的能力而闻名。

常用试剂和条件:

氧化: THPO 可以用大气氧或其他氧化剂(如碳酸铅)氧化。

还原: THPO 在特定条件下可以还原成三羟甲基膦。

科学研究应用

THPO 在科学研究中具有广泛的应用:

生物学: THPO 用于研究酶机制以及作为生化分析中的试剂。

医药: THPO 因其在药物递送系统中的潜在应用以及作为阻燃医疗器械的成分而被研究。

工业: THPO 用于生产阻燃材料、涂料和纺织品.

作用机制

THPO 通过其稳定纳米粒子并作为阻燃剂的能力发挥作用。在稳定纳米粒子方面,THPO 与纳米粒子的表面相互作用,防止聚集并控制其尺寸和形状。 作为阻燃剂,THPO 在材料表面形成一层保护层,抑制火焰蔓延并减少燃烧过程中有毒气体的释放 .

类似化合物:

四羟甲基膦盐酸盐 (THPC): THPO 的前体,用于类似的应用,但性能不同。

三羟甲基膦 (THP): THPO 的还原形式,用于不同的化学反应和应用。

含磷-氮-硅化合物: 用于阻燃涂层,与 THPO 具有相似的应用.

独特之处: THPO 因其兼具稳定剂和阻燃剂的双重作用而独一无二。 其稳定纳米粒子并作为阻燃剂的能力使其成为各种科学和工业应用中的通用化合物 .

相似化合物的比较

Tetrakis(hydroxymethyl)phosphonium chloride (THPC): A precursor to THPO, used in similar applications but with different properties.

Tris(hydroxymethyl)phosphine (THP): A reduced form of THPO, used in different chemical reactions and applications.

Phosphorus-nitrogen-silicon-containing compounds: Used in flame-retardant coatings and have similar applications to THPO.

Uniqueness: THPO is unique due to its dual role as a stabilizer and flame retardant. Its ability to stabilize nanoparticles and act as a flame retardant makes it a versatile compound in various scientific and industrial applications .

属性

IUPAC Name |

4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c9-6-4-3-7-2-1-5(4)10-8-6/h7H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXLKZCNJHJYFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1ONC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201822 | |

| Record name | 4,5,6,7-Tetrahydroisoxazolo(4,5-c)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53602-00-9 | |

| Record name | 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53602-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrahydroisoxazolo(4,5-c)pyridin-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053602009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5,6,7-Tetrahydroisoxazolo(4,5-c)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does THPO interact with its target and what are the downstream effects?

A1: THPO acts as a selective inhibitor of the gamma-aminobutyric acid (GABA) transporter 1 (GAT1). [, , ] This transporter is primarily located on astrocytes, glial cells in the brain. [, , ] By inhibiting GAT1, THPO prevents the reuptake of GABA from the synaptic cleft, leading to increased GABA concentrations and enhanced GABAergic neurotransmission. [, ] This increase in GABAergic signaling results in various effects, including anticonvulsant activity. [, ]

Q2: What is the structure of THPO and its molecular formula and weight?

A2: THPO (4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-ol) has the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol. []

Q3: Are there any studies on the structure-activity relationship (SAR) of THPO and its analogs?

A4: Yes, several studies have investigated the SAR of THPO and its analogs. [, , , ] Researchers have explored modifications to the isoxazole ring, the tetrahydropyridine ring, and the nitrogen atom within the THPO scaffold. [, , , ] These modifications have provided valuable insights into the structural features crucial for GABA uptake inhibition, agonist activity, and selectivity.

Q4: What is known about the stability of THPO under various conditions?

A5: While specific stability data for THPO are limited in the provided research, one study revealed that THPO does not undergo significant metabolism in the brain, with metabolites accounting for only about 8% of the parent compound 30 minutes post intramuscular administration in mice. [] Conversely, THPO undergoes substantial metabolism in the liver. []

Q5: How does THPO compare to other GABA uptake inhibitors like tiagabine?

A6: THPO demonstrates selectivity for GAT1, primarily found on astrocytes, whereas tiagabine exhibits a broader inhibitory profile, targeting both neuronal and glial GABA uptake. [] This difference in selectivity potentially contributes to their distinct pharmacological effects and clinical applications.

Q6: What is the significance of THPO's glial selectivity in the context of epilepsy treatment?

A8: THPO's selectivity for GAT1 on astrocytes is particularly relevant in epilepsy research because dysregulation of GABAergic signaling in astrocytes is implicated in seizure activity. [, ] By selectively enhancing GABAergic tone in astrocytes, THPO offers a potential therapeutic strategy for managing epilepsy with potentially fewer side effects compared to less selective GABA uptake inhibitors.

Q7: What is known about the pharmacokinetics (PK) of THPO?

A10: Studies reveal that following systemic administration, THPO achieves brain concentrations corresponding to approximately 10% and 50% of the injected dose in mice and chicks, respectively. [] Importantly, these brain levels remain relatively stable for at least 3 hours post-injection. [] Further research is necessary to fully elucidate THPO's absorption, distribution, metabolism, and excretion (ADME) profile.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

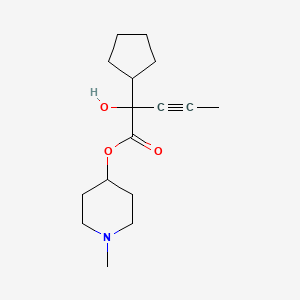

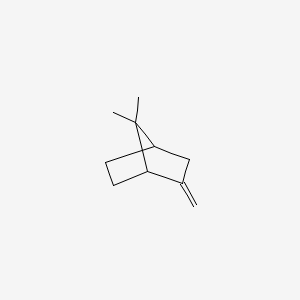

![3-[4-(Dimethylaminodiazenyl)phenyl]prop-2-enoic acid](/img/structure/B1205771.png)